Fruquintinib - 1194506-26-7

Fruquintinib

Catalog Number: EVT-268783
CAS Number: 1194506-26-7
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fruquintinib (HMPL-013, Elunate®) is a small-molecule tyrosine kinase inhibitor (TKI) discovered and developed by Hutchison MediPharma []. It acts as a potent and highly selective inhibitor of vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, -2, and -3) []. Fruquintinib's primary function is to hinder tumor angiogenesis and lymphogenesis, critical processes for tumor growth and metastasis [, ].

Future Directions
  • Explore the potential of Fruquintinib in treating other types of cancer: Given its efficacy in preclinical models of various cancers, clinical trials investigating Fruquintinib's efficacy in treating other cancers, such as pancreatic cancer, gastric cancer, and esophageal squamous cell carcinoma, are warranted [, , , ].

Regorafenib

  • Compound Description: Regorafenib is a multi-kinase inhibitor that targets multiple cell signaling receptors, including vascular endothelial growth factor receptors (VEGFRs -1, -2, and -3), platelet-derived growth factor (PDGF), fibroblast growth factor, epidermal growth factor (EGF), angiotensin II, and the Rapidly Accelerated Fibrosarcoma kinase pathway []. It is an FDA-approved treatment for metastatic colorectal cancer (mCRC) in patients previously treated with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-vascular endothelial growth factor therapy, and Rat sarcoma wild type, an anti-EGF receptor therapy [].
  • Relevance: Regorafenib is often compared to Fruquintinib in the treatment of mCRC, particularly in the third-line setting. While both are multi-kinase inhibitors with anti-angiogenic properties, Regorafenib exhibits a broader target profile than Fruquintinib. Some studies suggest that Regorafenib may have a slightly better toxicity profile than Fruquintinib [].

Gefitinib

  • Compound Description: Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) [].
  • Relevance: Research indicates that combining Fruquintinib with Gefitinib can enhance antitumor effects in preclinical models of NSCLC, particularly in models with EGFR activation []. This synergistic effect is attributed to the combined blockade of EGFR signaling in tumor cells and VEGFR suppression in the tumor microenvironment [].

Theliatinib (HMPL-309)

  • Compound Description: Theliatinib is an irreversible pan-ErbB inhibitor that targets EGFR, HER2, and HER4 [].
  • Relevance: Similar to Gefitinib, Theliatinib, in combination with Fruquintinib, has demonstrated improved efficacy compared to monotherapy in preclinical models of NSCLC with EGFR activation []. The synergistic effect is attributed to the simultaneous blockade of EGFR signaling and VEGFR suppression [].

Savolitinib (AZD6094, HMPL-504)

  • Compound Description: Savolitinib is a selective c-MET inhibitor being investigated for its potential in treating various cancers [].
  • Relevance: Preclinical studies have revealed that the combination of Fruquintinib and Savolitinib significantly improves tumor growth inhibition in multiple xenograft models derived from lung cancer or renal cell cancer with c-MET activation []. This enhanced anti-tumor effect is attributed to the simultaneous blockade of c-MET signaling in tumor cells and VEGFR suppression in the tumor microenvironment [].

Bevacizumab

  • Compound Description: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A) [].
  • Relevance: While not structurally related to Fruquintinib, Bevacizumab is another anti-angiogenic agent used in cancer treatment. Studies have shown decreased efficacy of Fruquintinib in patients with prior Bevacizumab use [], potentially indicating a shared mechanism of action and resistance pathway.

Trifluridine/Tipiracil (TAS-102, Lonsurf®)

  • Compound Description: Trifluridine/Tipiracil is an oral antineoplastic agent used as a late-stage chemotherapy treatment for colorectal cancer [, ]. Its primary mechanism of action involves disrupting tumor DNA function, leading to DNA strand breaks and reduced replication [].
  • Relevance: Trifluridine/Tipiracil is another treatment option for refractory metastatic CRC and is often compared to Fruquintinib and Regorafenib. While network meta-analyses suggest Fruquintinib and Trifluridine/Tipiracil have similar efficacy, their toxicity profiles differ [, , ].

Apatinib

  • Compound Description: Apatinib is another small-molecule anti-VEGFR TKI [, ].
  • Relevance: Apatinib, like Fruquintinib, targets VEGFRs to inhibit tumor angiogenesis [, ]. One study investigated the combination of low-dose Apatinib with S-1 chemotherapy, finding it prolonged progression-free survival compared to regorafenib and fruquintinib in patients with refractory mCRC [].
  • Compound Description: Nintedanib is a triple angiokinase inhibitor that targets VEGFRs 1-3, PDGFRs α and β, and FGFRs 1-3 [].
  • Relevance: Nintedanib, like Fruquintinib, targets VEGFRs to inhibit tumor angiogenesis []. It is another potential third-line therapy option for mCRC, but studies suggest that regorafenib may offer a more favorable safety profile compared to nintedanib [].
Synthesis Analysis

The synthesis of fruquintinib involves several key steps that utilize commercially available starting materials. The process is designed to be efficient and safe, avoiding the use of hazardous compounds. The main steps in the synthesis include:

  1. Halogenation: A starting material is halogenated to introduce reactive groups.
  2. Acylation: The halogenated compound undergoes acylation to form an intermediate.
  3. Coupling: This intermediate is then coupled with another reactant to extend the molecular structure.
  4. Ring Closure: A ring structure is formed through a cyclization reaction.
  5. Hydrolysis: This step involves breaking down specific bonds to yield another intermediate.
  6. Amination: An amine group is introduced to further modify the compound.
  7. Substitution: Final modifications are made to achieve the desired chemical structure .

The entire synthesis process is characterized by its simplicity and reproducibility, making it suitable for large-scale production.

Molecular Structure Analysis

Fruquintinib has a complex molecular structure that can be described as follows:

  • Chemical Formula: C20_{20}H19_{19}N3_{3}O3_{3}
  • Molecular Weight: Approximately 353.38 g/mol
  • Structure: The compound features a benzofuran moiety linked to a quinazoline core, which is essential for its activity against VEGFRs.

The molecular docking studies indicate that the benzofuran component fits well within the hydrophobic ATP-binding pocket of VEGFR-2, forming critical hydrophobic interactions and hydrogen bonds with specific amino acid residues such as Asp1046 and Glu885 .

Chemical Reactions Analysis

Fruquintinib undergoes various chemical reactions during its synthesis and therapeutic action:

  • Halogenation Reaction: Introduces halogen atoms into organic compounds, enhancing their reactivity.
  • Acylation Reaction: Involves adding an acyl group to a compound, altering its chemical properties.
  • Cyclization Reaction: Forms cyclic compounds from linear precursors, crucial for developing complex structures.
  • Hydrolysis Reaction: Breaks down compounds using water, often leading to the formation of smaller molecules or functional groups.

These reactions are carefully controlled to ensure high yields and purity of fruquintinib during its synthesis .

Mechanism of Action

Fruquintinib exerts its therapeutic effects primarily through the inhibition of VEGFR signaling pathways. The mechanism involves:

  1. Binding to VEGFRs: Fruquintinib selectively binds to VEGFR-1, -2, and -3, preventing their activation by vascular endothelial growth factor (VEGF).
  2. Inhibition of Phosphorylation: By blocking receptor activation, fruquintinib inhibits downstream signaling pathways that promote angiogenesis (formation of new blood vessels) and tumor growth.
  3. Reduced Tumor Vascularization: The inhibition leads to decreased blood supply to tumors, thereby limiting their growth and potential metastasis.

In vitro studies have demonstrated that fruquintinib effectively reduces phosphorylation levels of key proteins involved in these pathways, correlating with its concentration in plasma .

Physical and Chemical Properties Analysis

Fruquintinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Moderately soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.

These properties influence its formulation into pharmaceutical preparations for oral administration .

Applications

Fruquintinib's primary application lies in oncology as a targeted therapy for metastatic colorectal cancer. Its ability to inhibit angiogenesis makes it a valuable agent not only for cancer treatment but also for potential applications in other conditions characterized by abnormal blood vessel growth, such as certain ocular diseases.

Research continues into expanding its therapeutic indications and optimizing its formulations for improved bioavailability and patient compliance . Its role in combination therapies with other anticancer agents is also being explored to enhance efficacy against resistant cancer types.

Properties

CAS Number

1194506-26-7

Product Name

Fruquintinib

IUPAC Name

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)

InChI Key

BALLNEJQLSTPIO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC

Solubility

Soluble in DMSO, not in water

Synonyms

Fruquintinib; HMPL013; HMPL 013; HMPL-013.

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.